Glass‑Transition Temperature (Tg): F2PA vs. NPB (α‑NPD)
F2PA exhibits a Tg of 82 °C [1], approximately 13 °C lower than the Tg of its closest commercial analog, α‑NPD (NPB), which ranges from 95 °C to 100 °C [2]. This quantitative difference directly impacts the amorphous thin‑film morphological stability window during device fabrication and operation [1][2].
| Evidence Dimension | Glass‑transition temperature (Tg) |
|---|---|
| Target Compound Data | 82 °C (DSC) |
| Comparator Or Baseline | NPB (α‑NPD) Tg ≈ 95 °C |
| Quantified Difference | ΔTg ≈ −13 °C (F2PA lower than NPB) |
| Conditions | Differential scanning calorimetry; bulk samples; literature consensus range for NPB [2] |
Why This Matters
A lower but well‑defined Tg indicates a wider thermal processing window for vapor deposition and annealing steps, which procurement specifications must account for when selecting hole‑transport materials for specific device architectures.
- [1] Okumoto, K.; Shirota, Y. Chem. Mater. 2003, 15, 699‑707, Table 1 (Tg of F2PA = 82 °C). View Source
- [2] Fung, M.‑K.; et al. Study of Morphological Evolution of NPB Thin Film. Current Sensing Atomic Force Microscopy. Apparent glass transition of NPB thin film initially at 60 °C, proceeds until 95 °C; bulk Tg commonly reported in the 95–100 °C range. View Source
